4-Iodo-5-methoxy-N-phenylnicotinamide
Overview
Description
4-Iodo-5-methoxy-N-phenylnicotinamide is an organic compound with the molecular formula C13H11IN2O2 It is a derivative of nicotinamide, featuring an iodine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-N-phenylnicotinamide typically involves the following steps:
Methoxylation: The methoxy group at the 5-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methoxylated nicotinic acid derivative with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy group and the amide functionality.
Coupling Reactions: The phenyl group attached to the nitrogen atom can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the methoxy group or the amide functionality.
Reduction Products: Reduced forms of the amide group or the aromatic ring.
Scientific Research Applications
4-Iodo-5-methoxy-N-phenylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-N-phenylnicotinamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine and methoxy groups can influence its binding affinity and specificity, while the phenyl group can enhance its hydrophobic interactions with target molecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 4-Iodo-3-methoxy-1,5-naphthyridine
- 4-Iodo-5-methoxypyridin-3-amine
- 4-Iodo-N-phenylbenzenecarbohydrazonoyl chloride
Comparison: 4-Iodo-5-methoxy-N-phenylnicotinamide is unique due to the specific combination of functional groups it possesses. The presence of both iodine and methoxy groups on the nicotinamide ring, along with the phenyl group on the amide nitrogen, provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-8-15-7-10(12(11)14)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHYEHUEGDJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670128 | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-16-2 | |
Record name | 4-Iodo-5-methoxy-N-phenyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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